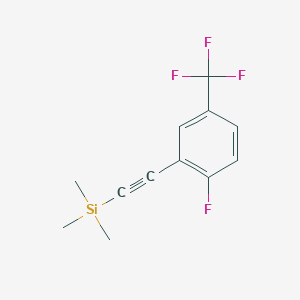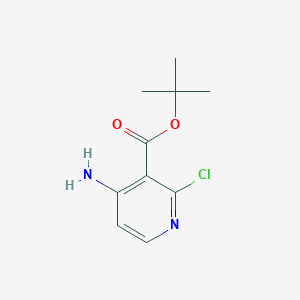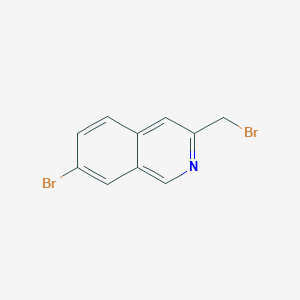
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronicacid,pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester is a chemical compound with a complex structure that includes a boronic acid ester, a bromomethyl group, and a dimethylsulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester typically involves multiple steps One common method starts with the bromination of a suitable precursor compound to introduce the bromomethyl groupFinally, the boronic acid ester is formed by reacting the intermediate with pinacol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The boronic acid ester can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylboronic esters, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester involves its ability to participate in various chemical reactions. The bromomethyl group can act as a reactive site for nucleophilic substitution, while the boronic acid ester can engage in coupling reactions. These properties make it a versatile compound for modifying and synthesizing complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)phenylboronic acid, pinacol ester
- 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester is unique due to the presence of the bromomethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable for applications requiring specific functionalization and modification of molecules .
Eigenschaften
CAS-Nummer |
1030832-49-5 |
|---|---|
Molekularformel |
C15H23BBrNO4S |
Molekulargewicht |
404.1 g/mol |
IUPAC-Name |
3-(bromomethyl)-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23BBrNO4S/c1-14(2)15(3,4)22-16(21-14)13-8-7-12(9-11(13)10-17)23(19,20)18(5)6/h7-9H,10H2,1-6H3 |
InChI-Schlüssel |
HDVJMQPNMPPUEV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)

![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)




![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)

